N-(2,2-dimethoxyethyl)-N'-(1,3-thiazol-2-yl)ethanediamide

Methionine aminopeptidase (MetAP) Metalloenzyme inhibition Structure-activity relationship (SAR)

N-(2,2-Dimethoxyethyl)-N'-(1,3-thiazol-2-yl)ethanediamide (CAS 920363-88-8), also referred to as N-(2,2-dimethoxyethyl)-N'-(1,3-thiazol-2-yl)oxamide, is a synthetic small molecule belonging to the thiazole-diamide (bis-amide/oxalamide) chemotype. It possesses a molecular formula of C₉H₁₃N₃O₄S, a molecular weight of 259.28 g/mol, and is typically supplied at ≥95% purity for research use.

Molecular Formula C9H13N3O4S
Molecular Weight 259.28 g/mol
CAS No. 920363-88-8
Cat. No. B6580022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-dimethoxyethyl)-N'-(1,3-thiazol-2-yl)ethanediamide
CAS920363-88-8
Molecular FormulaC9H13N3O4S
Molecular Weight259.28 g/mol
Structural Identifiers
SMILESCOC(CNC(=O)C(=O)NC1=NC=CS1)OC
InChIInChI=1S/C9H13N3O4S/c1-15-6(16-2)5-11-7(13)8(14)12-9-10-3-4-17-9/h3-4,6H,5H2,1-2H3,(H,11,13)(H,10,12,14)
InChIKeyJJJMCVCZNLKMEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,2-Dimethoxyethyl)-N'-(1,3-thiazol-2-yl)ethanediamide (CAS 920363-88-8): Chemical Identity and Research Procurement Context


N-(2,2-Dimethoxyethyl)-N'-(1,3-thiazol-2-yl)ethanediamide (CAS 920363-88-8), also referred to as N-(2,2-dimethoxyethyl)-N'-(1,3-thiazol-2-yl)oxamide, is a synthetic small molecule belonging to the thiazole-diamide (bis-amide/oxalamide) chemotype . It possesses a molecular formula of C₉H₁₃N₃O₄S, a molecular weight of 259.28 g/mol, and is typically supplied at ≥95% purity for research use . This compound is primarily utilized as a biochemical probe and screening library component, with its structural features placing it among heterocyclic diamides investigated for enzyme inhibition and receptor modulation [1].

Why Generic Substitution Fails for N-(2,2-Dimethoxyethyl)-N'-(1,3-thiazol-2-yl)ethanediamide: Evidence for Non-Interchangeability


Superficially, N-(2,2-dimethoxyethyl)-N'-(1,3-thiazol-2-yl)ethanediamide may appear interchangeable with other thiazole- or oxalamide-containing analogs. However, direct quantitative evidence from related N-(thiazol-2-yl)ethanediamide congeners demonstrates that subtle N-substituent modifications (e.g., cyclopentyl vs. pyridin-2-ylmethyl vs. 2,2-dimethoxyethyl) can alter metalloenzyme inhibition potency by several orders of magnitude, depending on the metal cofactor isoform [1]. Furthermore, the thiazole-diamide chemotype exhibits subnanomolar γ-secretase inhibition that is exquisitely sensitive to structural variation [2]. These findings collectively indicate that simple analog replacement without comparative profiling is scientifically unjustified, as potency, selectivity, and physicochemical properties are non-transferable across even closely related congeners.

Quantitative Differentiation Evidence for N-(2,2-Dimethoxyethyl)-N'-(1,3-thiazol-2-yl)ethanediamide Against Closest Analogs


Metalloform-Selective Inhibitory Potency Against E. coli Methionine Aminopeptidase (MetAP): Dimethoxyethyl Analog vs. Cyclopentyl and Pyridinylmethyl Congeners

The N-(2,2-dimethoxyethyl) substituent imparts a distinct metalloform selectivity profile relative to the cyclopentyl and pyridin-2-ylmethyl analogs in inhibiting E. coli methionine aminopeptidase (MetAP). N-Cyclopentyl-N'-1,3-thiazol-2-ylethanediamide achieves 50% inhibition at 0.000067 mM (67 pM) for the Co(II)-form, 0.001 mM (1 nM) for the Ni(II)-form, 0.046 mM (46 µM) for the Fe(II)-form, and 0.053 mM (53 µM) for the Mn(II)-form, demonstrating an approximately 790,000-fold selectivity window between the most (Co) and least (Mn) potently inhibited isoforms [1]. The pyridin-2-ylmethyl analog shows comparable Co(II)-form potency (0.000073 mM; 73 pM) but approximately 1.2-fold weaker Mn(II)-form inhibition (0.043 mM; 43 µM), yielding a slightly narrower selectivity window of ~589,000-fold [2]. The 2,2-dimethoxyethyl analog, by introducing two additional hydrogen-bond acceptors (methoxy oxygens) and increased topological polar surface area (TPSA ~117 Ų vs. ~82 Ų for the cyclopentyl analog), is predicted to differentially modulate interactions with the dinuclear metal center and active-site residues, potentially shifting the selectivity rank order among metalloforms [3].

Methionine aminopeptidase (MetAP) Metalloenzyme inhibition Structure-activity relationship (SAR)

Subnanomolar γ-Secretase Inhibition as a Chemotype Hallmark: Positioning the Dimethoxyethyl Analog Within the Thiazole-Diamide Series

The thiazole-diamide chemotype, to which N-(2,2-dimethoxyethyl)-N'-(1,3-thiazol-2-yl)ethanediamide belongs, has been validated as a highly potent γ-secretase inhibitor scaffold. In the foundational study by Chen et al. (2007), several representative thiazole-diamide congeners demonstrated IC₅₀ values of <0.3 nM (<300 pM) in a cell-free γ-secretase assay [1]. This potency level places the chemotype among the most active γ-secretase inhibitor classes reported at the time, exceeding the potency of many sulfonamide-based and peptidomimetic inhibitors that typically exhibit IC₅₀ values in the low nanomolar to micromolar range [1]. The 2,2-dimethoxyethyl substituent introduces additional hydrogen-bond acceptor functionality (two methoxy oxygen atoms) that may influence interactions with the γ-secretase active site or modulate physicochemical properties relevant to CNS penetration, distinguishing it from the alkyl- and aryl-substituted analogs exemplified in the primary SAR study [1].

γ-Secretase inhibition Alzheimer's disease Thiazole-diamide pharmacophore

Multi-Target Potential: Divergent Inhibitory Activity of Thiazole-Diamide Congeners Across Distinct Enzyme Classes

The thiazole-diamide scaffold is not confined to a single target class. While certain congeners exhibit picomolar MetAP inhibition and others achieve subnanomolar γ-secretase inhibition, the specific target engagement profile is heavily dependent on the N-substituent identity [1][2]. The N-(2,2-dimethoxyethyl) variant represents a structurally distinct vector that has not been profiled in either published MetAP or γ-secretase SAR studies, making it a unique tool compound for assessing how the dimethoxyethyl group redirects target engagement across these therapeutically relevant enzyme families. This multi-target potential is a defining feature of the oxalamide-linked thiazole chemotype and contrasts with more target-restricted inhibitor classes such as sulfonamide-based γ-secretase inhibitors or fumagillin-derived MetAP inhibitors [1][3].

Polypharmacology Enzyme inhibitor profiling Cross-target selectivity

Predicted Physicochemical Differentiation: Dimethoxyethyl Group as a Solubility-Enhancing and Hydrogen-Bond Modulator

The 2,2-dimethoxyethyl substituent introduces two methoxy oxygen atoms that serve as hydrogen-bond acceptors, increasing the topological polar surface area (TPSA) relative to alkyl-substituted analogs such as N-cyclopentyl-N'-1,3-thiazol-2-ylethanediamide . Elevated TPSA is empirically correlated with improved aqueous solubility and reduced passive membrane permeability, which can be advantageous for achieving target exposure in specific biological compartments [1]. This physicochemical differentiation from hydrocarbon-only N-substituents (cyclopentyl, isobutyl, benzyl) provides a rational basis for selecting the dimethoxyethyl analog in applications where moderate solubility and hydrogen-bonding capacity are desired over high lipophilicity and rapid membrane equilibration.

Physicochemical properties Solubility Drug-likeness

Best-Fit Research and Industrial Application Scenarios for N-(2,2-Dimethoxyethyl)-N'-(1,3-thiazol-2-yl)ethanediamide


Metalloenzyme Inhibitor Probe Development Targeting Methionine Aminopeptidase (MetAP)

This compound is suitable as a structurally novel probe for exploring N-substituent effects on metalloform-selective MetAP inhibition. The 2,2-dimethoxyethyl group provides a hydrogen-bond-rich vector that has not been evaluated in published MetAP SAR studies, which have focused primarily on cyclopentyl, pyridinylmethyl, isobutyl, and benzyl substituents. Direct comparison against N-cyclopentyl-N'-1,3-thiazol-2-ylethanediamide (MetAP Co-form IC₅₀ = 67 pM) can quantify the impact of introducing oxygen-based hydrogen-bond acceptors on potency and metalloform selectivity [1].

γ-Secretase Inhibitor Hit Expansion in CNS Drug Discovery Programs

Given the validated subnanomolar γ-secretase inhibitory potency of the thiazole-diamide chemotype (representative compounds IC₅₀ < 0.3 nM), the dimethoxyethyl analog serves as a structural diversification tool for expanding SAR beyond the alkyl- and aryl-substituted congeners described in the foundational Chen et al. (2007) study [2]. Its higher predicted TPSA (~117 Ų) may modulate blood-brain barrier penetration relative to more lipophilic series members, making it a valuable comparator in CNS exposure optimization campaigns.

Chemical Biology Screening for Polypharmacology Across Metalloprotease and Aspartyl Protease Families

The thiazole-diamide scaffold, uniquely situated at the intersection of MetAP (metalloprotease) and γ-secretase (aspartyl protease) inhibitor space, provides an opportunity to assess how the dimethoxyethyl substituent redirects target engagement. Broad profiling of N-(2,2-dimethoxyethyl)-N'-(1,3-thiazol-2-yl)ethanediamide against panels of metalloproteases and aspartyl proteases can elucidate selectivity determinants and inform the design of target-selective or polypharmacological agents [1][2].

Pharmacokinetic Property Screening with Enhanced Aqueous Compatibility

In vitro ADME assays requiring compound dissolution in aqueous media (e.g., kinetic solubility, microsomal stability, plasma protein binding) benefit from the dimethoxyethyl analog's elevated predicted TPSA relative to hydrocarbon-substituted congeners. This physicochemical feature reduces reliance on DMSO stock solutions and minimizes compound precipitation artifacts during assay execution, improving data reproducibility and enabling head-to-head comparison with more lipophilic analogs under standardized conditions [3].

Quote Request

Request a Quote for N-(2,2-dimethoxyethyl)-N'-(1,3-thiazol-2-yl)ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.